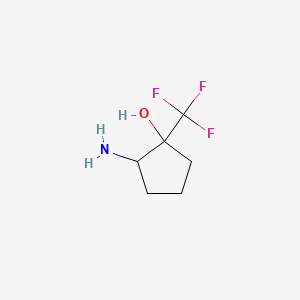

2-Amino-1-(trifluoromethyl)cyclopentan-1-ol

Description

2-Amino-1-(trifluoromethyl)cyclopentan-1-ol is a fluorinated organic compound with the molecular formula C6H10F3NO and a molecular weight of 169.14 g/mol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a cyclopentanol ring structure. It is a clear, pale liquid that is primarily used in research and development due to its unique chemical properties .

Properties

Molecular Formula |

C6H10F3NO |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

2-amino-1-(trifluoromethyl)cyclopentan-1-ol |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)5(11)3-1-2-4(5)10/h4,11H,1-3,10H2 |

InChI Key |

ZHXSHNYEYNFGGC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)(C(F)(F)F)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(trifluoromethyl)cyclopentan-1-ol can be achieved through various synthetic routes. One common method involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive or easy-to-handle materials.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar trifluoromethylation techniques. The scalability of these methods allows for the production of high-purity compounds suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(trifluoromethyl)cyclopentan-1-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Amino-1-(trifluoromethyl)cyclopentan-1-ol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein modifications.

Mechanism of Action

The mechanism of action of 2-Amino-1-(trifluoromethyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

2-Amino-1-(trifluoromethyl)cyclobutanol: This compound has a similar structure but with a cyclobutanol ring instead of a cyclopentanol ring.

2-Amino-1-(trifluoromethyl)cyclohexanol: This compound features a cyclohexanol ring, offering different steric and electronic properties.

Uniqueness

2-Amino-1-(trifluoromethyl)cyclopentan-1-ol is unique due to its specific ring size and the presence of both an amino group and a trifluoromethyl group

Biological Activity

2-Amino-1-(trifluoromethyl)cyclopentan-1-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and interaction with biological targets, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 165.15 g/mol. The presence of the trifluoromethyl group () significantly influences its physical and chemical properties, enhancing metabolic stability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group facilitates interactions with hydrophobic pockets in proteins, which may lead to alterations in biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can potentially modulate receptor activities, influencing signaling pathways critical for various physiological processes.

Biological Activity Data

Research has shown that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, it has been tested against various cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| LNCaP | 10.20 | Significant cytotoxicity observed |

| T47-D | 1.33 | Induced apoptotic cell death |

| PC-3 | 3.29 | Effective against androgen-independent cells |

Case Study : A study evaluated the cytotoxic effects of this compound on T47-D cells using fluorescence microscopy. Results indicated increased cell death compared to controls, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it exhibits activity against a broad spectrum of pathogens:

| Pathogen | Activity Detected |

|---|---|

| Staphylococcus aureus | Positive |

| Escherichia coli | Positive |

| Pseudomonas aeruginosa | Positive |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.